molecular formula C24H24O10 B8235568 3,6,9,16,19,22-Hexaoxatricyclo[22.2.2.211,14]triaconta-11,13,24,26,27,29-hexaene-2,10,15,23-tetrone

3,6,9,16,19,22-Hexaoxatricyclo[22.2.2.211,14]triaconta-11,13,24,26,27,29-hexaene-2,10,15,23-tetrone

Cat. No.: B8235568
M. Wt: 472.4 g/mol
InChI Key: BKFYUWLQRVZZCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6,9,16,19,22-Hexaoxatricyclo[22.2.2.211,14]triaconta-11,13,24,26,27,29-hexaene-2,10,15,23-tetrone is a complex organic compound with the molecular formula C24H24O10. It is known for its unique tricyclic structure, which includes multiple ether and carbonyl groups. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,16,19,22-Hexaoxatricyclo[22.2.2.211,14]triaconta-11,13,24,26,27,29-hexaene-2,10,15,23-tetrone typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds that contain the necessary functional groups. These intermediates undergo cyclization reactions to form the tricyclic structure. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and solvents like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound is less common due to its complexity and the need for precise reaction conditions. when produced on a larger scale, the process involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. This often includes the use of automated reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

3,6,9,16,19,22-Hexaoxatricyclo[22.2.2.211,14]triaconta-11,13,24,26,27,29-hexaene-2,10,15,23-tetrone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted ethers .

Scientific Research Applications

3,6,9,16,19,22-Hexaoxatricyclo[22.2.2.211,14]triaconta-11,13,24,26,27,29-hexaene-2,10,15,23-tetrone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6,9,16,19,22-Hexaoxatricyclo[22.2.2.211,14]triaconta-11,13,24,26,27,29-hexaene-2,10,15,23-tetrone involves its interaction with specific molecular targets. The compound can bind to enzymes and alter their activity, affecting various biochemical pathways. Its multiple functional groups allow it to participate in diverse chemical reactions, making it a versatile tool in research .

Comparison with Similar Compounds

Similar Compounds

  • 3,6,9,16,19,22-Hexaoxatricyclo[22.2.2.211,14]triaconta-1(27),11,13,24(28),25,29-hexaene
  • 3,6,9,17,20,23-Hexaoxatricyclo[23.3.1.111,15]triaconta-1(29),11(30),12,14,25,27-hexaene

Uniqueness

3,6,9,16,19,22-Hexaoxatricyclo[22.2.2.211,14]triaconta-11,13,24,26,27,29-hexaene-2,10,15,23-tetrone stands out due to its specific tricyclic structure and the presence of multiple ether and carbonyl groups. This unique arrangement allows it to participate in a wide range of chemical reactions and makes it a valuable compound in scientific research .

Properties

IUPAC Name

3,6,9,16,19,22-hexaoxatricyclo[22.2.2.211,14]triaconta-1(27),11,13,24(28),25,29-hexaene-2,10,15,23-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O10/c25-21-17-1-2-18(4-3-17)22(26)32-14-10-30-12-16-34-24(28)20-7-5-19(6-8-20)23(27)33-15-11-29-9-13-31-21/h1-8H,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFYUWLQRVZZCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C2=CC=C(C=C2)C(=O)OCCOCCOC(=O)C3=CC=C(C=C3)C(=O)OCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6,9,16,19,22-Hexaoxatricyclo[22.2.2.211,14]triaconta-11,13,24,26,27,29-hexaene-2,10,15,23-tetrone
Reactant of Route 2
3,6,9,16,19,22-Hexaoxatricyclo[22.2.2.211,14]triaconta-11,13,24,26,27,29-hexaene-2,10,15,23-tetrone
Reactant of Route 3
Reactant of Route 3
3,6,9,16,19,22-Hexaoxatricyclo[22.2.2.211,14]triaconta-11,13,24,26,27,29-hexaene-2,10,15,23-tetrone
Reactant of Route 4
3,6,9,16,19,22-Hexaoxatricyclo[22.2.2.211,14]triaconta-11,13,24,26,27,29-hexaene-2,10,15,23-tetrone
Reactant of Route 5
3,6,9,16,19,22-Hexaoxatricyclo[22.2.2.211,14]triaconta-11,13,24,26,27,29-hexaene-2,10,15,23-tetrone
Reactant of Route 6
Reactant of Route 6
3,6,9,16,19,22-Hexaoxatricyclo[22.2.2.211,14]triaconta-11,13,24,26,27,29-hexaene-2,10,15,23-tetrone

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